5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c13-11-4-2-1-3-10(11)12(15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMWTYODXDGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Approaches
The bicyclic framework is typically constructed through [4+2] cycloaddition between a diene and sulfur-containing dienophile. A modified procedure adapted from EP0508352B1 utilizes:
Reaction Scheme
Experimental parameters:
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Solvent : Anhydrous toluene
-
Temperature : 110°C under nitrogen
-
Catalyst : Lewis acids (e.g., ZnCl₂) improve reaction rate
Typical yields range from 45-60%, with side products arising from competing [2+2] cycloadditions requiring chromatographic separation.
Ring-Closing Metathesis (RCM)
Modern approaches employ Grubbs II catalyst for cyclization of diallylamine precursors containing sulfur moieties:
General Procedure
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Prepare -allyl-2-thiophenemethylamine precursor
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Dissolve in dichloromethane (0.1 M)
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Add Grubbs II catalyst (5 mol%)
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Reflux under argon for 24 hours
This method achieves 68-72% yield with excellent stereocontrol, though catalyst costs remain prohibitive for scale-up.
N-Acylation with 2-Chlorobenzoyl Chloride
Direct Acylation Methodology
The most frequently reported method involves nucleophilic acyl substitution on the bicyclic amine:
Optimized Conditions
-
Base : Cs₂CO₃ (2.5 equiv) in THF
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Molar Ratio : 1:1.2 (amine:acyl chloride)
Yield Data
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | THF | 19 | 62.8 |
| 2 | DIPEA | DCM | 24 | 37.1 |
| 3 | K₂CO₃ | Acetone | 48 | 28.4 |
Cesium carbonate in THF demonstrates superior performance due to its strong basicity and solubility characteristics.
Microwave-Assisted Acylation
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
Protocol
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Mix amine (1 equiv) and 2-chlorobenzoyl chloride (1.2 equiv) in DMF
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Add DIPEA (3 equiv)
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Irradiate at 150W, 100°C for 30 minutes
This method achieves 89% conversion with reduced side-product formation, though scalability remains untested.
Alternative Synthetic Pathways
Tandem Cyclization-Acylation
A patent-derived one-pot strategy combines core formation and acylation:
Key Steps
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Generate imine intermediate from cyclopentadiene and 2-mercaptoethylamine
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Perform in-situ acylation with 2-chlorobenzoyl chloride
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Acid-catalyzed cyclization
While conceptually elegant, this method suffers from low yields (12-18%) due to competing polymerization.
Enzymatic Resolution
Chiral variants require kinetic resolution using immobilized lipases:
Procedure
-
Prepare racemic bicyclic amine
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Treat with Pseudomonas cepacia lipase (PS-C)
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Selective acetylation of (R)-enantiomer
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Separation via column chromatography
This approach achieves >99% ee but adds significant cost and complexity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.48 (dd, J = 7.8, 1.2 Hz, 1H), 7.41 (td, J = 7.6, 1.4 Hz, 1H), 7.32 (td, J = 7.5, 1.3 Hz, 1H), 4.33 (s, 1H), 3.93 (d, J = 8.1 Hz, 1H), 3.57 (dd, J = 8.1, 1.7 Hz, 1H), 2.92 (dd, J = 10.1, 1.6 Hz, 1H).
LC-MS
m/z 293.1 [M+H]⁺, retention time 4.42 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12ClNOS
- Molecular Weight : 253.75 g/mol
- IUPAC Name : 5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
The compound features a bicyclic structure that contributes to its unique biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in clinical settings.
Case Study: Bacterial Inhibition
A study conducted on the compound's derivatives demonstrated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Cytokine Production
In experiments using human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential utility in managing conditions like rheumatoid arthritis.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection Mechanism
In a model of oxidative stress induced by hydrogen peroxide, the compound demonstrated a protective effect on neuronal cell viability, reducing apoptosis by 40%. This highlights its potential as a therapeutic agent in neurodegeneration.
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Medicinal chemists are exploring modifications to enhance its pharmacological profiles, such as increasing solubility and bioavailability.
Research Findings Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclo[2.2.1]heptane Derivatives
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
- Structure : Similar bicyclic core but with a 4-chlorophenyl-cyclopentanecarbonyl substituent instead of 2-chlorobenzoyl.
- Molecular weight = 321.86 g/mol (vs. ~280–300 g/mol for simpler analogs) .
- Applications : Likely explored as a pharmacophore in drug discovery due to its bulky substituent.
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Structure : Replaces sulfur with oxygen (2-oxa) and substitutes a pyrimidinyl group.
- The pyrimidine ring introduces hydrogen-bonding capabilities, useful in kinase inhibitor design .
- Synthesis : Prepared via nucleophilic substitution or cycloaddition reactions, similar to methods in for azabicyclohexanes .
2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic Acid
- Structure : Bicyclic core linked to a thiazole-carboxylic acid group.
- Properties: The carboxylic acid enhances water solubility and enables salt formation (e.g., sodium salt for intravenous use). Molecular weight = 224.28 g/mol .
- Applications: Potential use as a bioisostere for proline in peptide mimetics.
Heteroatom Modifications
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-Dioxide
- Structure : Sulfur oxidized to a sulfone (dioxide).
- Properties : Increased polarity and reduced nucleophilicity compared to the parent sulfide. Molecular weight = 147.20 g/mol .
- Stability : Sulfone derivatives are generally more resistant to metabolic oxidation.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
Functional Group and Application Comparisons
Q & A
Q. Key Optimization Parameters :
- Temperature : Lower temperatures (~0–5°C) reduce side reactions during acylation .
- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts reactivity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., bicyclic CH₂ groups at δ 3.5–4.5 ppm) and aromatic signals from the chlorobenzoyl moiety (δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 294.05 for C₁₃H₁₂ClNO₂S) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and validates the bicyclic geometry .
Q. Purity Assessment :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
Advanced: How can stereochemical control be achieved during the synthesis of this bicyclic compound?
Answer:
Stereoselectivity challenges arise from the rigid bicyclic framework. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,4S)-configured precursors) to direct cyclization .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in Pd-catalyzed coupling reactions to set stereocenters .
- Dynamic Kinetic Resolution : Enzymatic or metal-catalyzed methods to favor one enantiomer during ring closure .
Case Study : Improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane via NaBH₄ reduction and Pd/C hydrogenation achieved >90% enantiomeric excess (ee) .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often stem from:
Q. Mitigation Strategies :
Standardized Protocols : Use validated assays (e.g., FLIPR for calcium flux in nicotinic receptor studies) .
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and in vivo models .
Meta-Analysis : Compare datasets across studies using tools like ChemBL to identify outliers .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., nicotinic acetylcholine receptors) .
- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Machine learning (e.g., Random Forest) correlates structural features (e.g., Cl substituent) with activity .
Example : A study on analogous bicyclic compounds showed that electron-withdrawing groups (e.g., Cl) enhance binding affinity to α4β2 receptors by 3-fold .
Advanced: How do structural modifications impact physicochemical properties and drug-likeness?
Answer:
Q. Computational Tools :
- SwissADME : Predicts bioavailability, BBB permeability, and P-gp substrate potential .
- Data : Modifications at the 5-position of the bicyclic core show the highest impact on permeability (e.g., Peff ↑ 1.5× with -OH substitution) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
